4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNKLPSDPOYCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step protocol involves:
Detailed Procedure
Step 1: Hydrazone Synthesis
- Reagents : 3-Fluorophenylacetone (1.381 g, 10 mmol), 4-hydroxybenzaldehyde hydrazine (1.597 g, 10.5 mmol)
- Conditions : Ethanol solvent, reflux at 78°C for 8 hr under N₂
- Workup : Solvent removal under reduced pressure yields crude hydrazone (95-98% conversion).
Step 2: Vilsmeier-Haack Cyclization
- Reagents : Hydrazone intermediate, POCl₃ (4.67 mL, 50 mmol), DMF (30 mL)
- Conditions :
- 0°C initial cooling followed by gradual warming to 80°C
- 8 hr reaction time under anhydrous conditions
- Workup : Ice quenching, filtration, vacuum drying
- Yield : 72-85% isolated product.
Table 1: Optimization of Cyclization Conditions
Direct Alkoxyalkylation Approach
Methodology
Pre-formed 1-(3-fluorophenyl)pyrazol-3-ylmethanol undergoes nucleophilic substitution with 4-fluorobenzaldehyde derivatives.
Experimental Protocol
- Alcohol Activation :
- Coupling Reaction :
- React activated intermediate with 4-hydroxybenzaldehyde (1.2 equiv)
- K₂CO₃ (2.5 equiv) in acetone, 12 hr reflux
- Oxidation :
Critical Parameters :
- Moisture-free conditions essential for chloride intermediate stability
- MnO₂ particle size (<50 µm) improves oxidation efficiency
One-Pot Tandem Synthesis
Integrated Process
Combines hydrazone formation, cyclization, and alkoxylation in sequential steps without intermediate isolation.
Reaction Scheme :
- $$ \text{3-Fluorophenylacetone} + \text{4-Hydroxybenzaldehyde Hydrazine} \rightarrow \text{Hydrazone} $$
- $$ \text{Hydrazone} + \text{POCl}_3/\text{DMF} \rightarrow \text{Pyrazole Intermediate} $$
- $$ \text{In situ O-Alkylation with Methyl Iodide} \rightarrow \text{Target Compound} $$
Table 2: One-Pot vs. Stepwise Yields
| Metric | One-Pot | Stepwise |
|---|---|---|
| Total Yield (%) | 61 | 78 |
| Purity (HPLC) | 92% | 98% |
| Process Time (hr) | 14 | 22 |
| Solvent Consumption | Low | High |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 9.96 (s, 1H, CHO)
- δ 8.21 (d, J=2.4 Hz, 1H, Pyrazole-H)
- δ 7.85-7.12 (m, 8H, Aromatic)
- δ 5.42 (s, 2H, OCH₂)
IR (KBr) :
- 1695 cm⁻¹ (C=O stretch)
- 1248 cm⁻¹ (C-F stretch)
- 1024 cm⁻¹ (C-O-C asymmetric)
HRMS (ESI+) :
Comparative Method Analysis
Table 3: Synthesis Method Evaluation
| Method | Yield (%) | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Hydrazone Cyclization | 85 | High | Excellent | $$$ |
| Alkoxyalkylation | 68 | Medium | Moderate | $$ |
| One-Pot Tandem | 61 | High | Challenging | $$$$ |
Key Findings :
- Hydrazone cyclization provides best balance of yield and purity
- One-pot methods reduce solvent use but require precise temperature control
- Alkoxyalkylation suitable for small-scale functional analog synthesis
Process Optimization Strategies
Solvent Screening
Tested Solvents for Cyclization :
- DMF: Highest conversion (92%)
- DCE: 78% conversion, easier workup
- THF: <50% conversion due to poor intermediate solubility
Catalytic Enhancements
- Additive Screening :
- 5 mol% ZnCl₂ improves yield by 12% via Lewis acid activation
- Molecular sieves (4Å) suppress aldehyde oxidation side reactions
Green Chemistry Approaches
- Microwave Assistance : Reduces cyclization time from 8 hr to 45 min (65% yield)
- Aqueous Workup : Replace DMF with PEG-400/water biphasic system (58% yield)
Industrial Scalability Considerations
- POCl₃ Handling : Requires dedicated corrosion-resistant reactors
- Waste Streams :
- Phosphate salts from neutralization steps
- Chlorinated byproducts requiring specialized treatment
- Cost Drivers :
- 3-Fluorophenylacetone (42% of raw material cost)
- DMF recovery systems (85% solvent reuse achievable)
Emerging Synthetic Technologies
- Flow Chemistry :
- Microreactor setup enables precise control of exothermic cyclization step
- 30% productivity increase vs. batch processing
- Photocatalytic Methods :
- Visible-light mediated C-O coupling under development
- Preliminary yields: 41% (needs optimization)
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzoic acid.
Reduction: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step reactions due to the pyrazole moiety, which may reduce yields compared to simpler benzaldehyde derivatives (e.g., 78% yield in ).
- The quinazolinone derivative (42% yield, ) suggests that steric hindrance from bulky substituents can lower efficiency, a factor relevant to the pyrazole-containing target compound.
Physicochemical Properties
Key Observations :
- The pyrazole ring in the target compound may increase melting points compared to 4-[(3-Fluorophenyl)methoxy]benzaldehyde (40–41°C, ) due to enhanced crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
